molecular formula C8H8ClF2NO2 B6184424 methyl 4-amino-2,5-difluorobenzoate hydrochloride CAS No. 2624132-12-1

methyl 4-amino-2,5-difluorobenzoate hydrochloride

Cat. No. B6184424
CAS RN: 2624132-12-1
M. Wt: 223.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2,5-difluorobenzoate hydrochloride, also known as MDAH, is an organic compound that has been used as a reagent in various scientific experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 295.6 g/mol. MDAH is a versatile compound that can be used in a variety of applications, including the synthesis of other compounds, the determination of the mechanism of action of drugs, and the study of biochemical and physiological effects.

Scientific Research Applications

Methyl 4-amino-2,5-difluorobenzoate hydrochloride has a wide range of scientific research applications. It can be used in the synthesis of other compounds and as a reagent in organic chemistry. It can also be used to determine the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Additionally, methyl 4-amino-2,5-difluorobenzoate hydrochloride has been used in the study of enzyme kinetics and the determination of the structure of proteins.

Mechanism of Action

Methyl 4-amino-2,5-difluorobenzoate hydrochloride is an organic compound that is used as a reagent in various scientific experiments. Its mechanism of action is not well understood, but it is thought to act as a catalyst in the synthesis of other compounds. It is also thought to act as a proton donor, which can facilitate the formation of new bonds between molecules. Additionally, methyl 4-amino-2,5-difluorobenzoate hydrochloride is believed to interact with proteins and enzymes, which can affect the activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 4-amino-2,5-difluorobenzoate hydrochloride are not well understood. However, it is believed that methyl 4-amino-2,5-difluorobenzoate hydrochloride could have an effect on the activity of certain enzymes, proteins, and other molecules. Additionally, methyl 4-amino-2,5-difluorobenzoate hydrochloride has been shown to have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

Methyl 4-amino-2,5-difluorobenzoate hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in water and can be synthesized in a variety of ways. Additionally, it can be used as a reagent in organic chemistry and can be used to determine the mechanism of action of drugs. However, there are some limitations to using methyl 4-amino-2,5-difluorobenzoate hydrochloride in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, its mechanism of action is not well understood, which can make it difficult to predict the results of experiments.

Future Directions

There are a number of potential future directions for the use of methyl 4-amino-2,5-difluorobenzoate hydrochloride. One possible direction is to use methyl 4-amino-2,5-difluorobenzoate hydrochloride in the development of new drugs or to study the effects of existing drugs. Additionally, methyl 4-amino-2,5-difluorobenzoate hydrochloride could be used to study the biochemical and physiological effects of other compounds, such as vitamins and minerals. Finally, methyl 4-amino-2,5-difluorobenzoate hydrochloride could be used to study the structure of proteins and to develop new methods of synthesizing compounds.

Synthesis Methods

Methyl 4-amino-2,5-difluorobenzoate hydrochloride can be synthesized in a variety of ways, including through the reaction of 4-amino-2,5-difluorobenzoic acid, hydrochloric acid, and methyl iodide. The reaction of these compounds produces methyl 4-amino-2,5-difluorobenzoate hydrochloride as well as other byproducts. The reaction is typically carried out in an organic solvent such as ethyl acetate or dimethylformamide. The reaction can be catalyzed by a base, such as potassium carbonate, and is typically heated to a temperature between 60 and 80 degrees Celsius.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-2,5-difluorobenzoate hydrochloride involves the reaction of 4-amino-2,5-difluorobenzoic acid with methanol and hydrochloric acid to form methyl 4-amino-2,5-difluorobenzoate, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-amino-2,5-difluorobenzoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-amino-2,5-difluorobenzoic acid is dissolved in methanol.", "Step 2: Hydrochloric acid is added to the solution and the mixture is heated under reflux for several hours.", "Step 3: The reaction mixture is cooled and the resulting precipitate is filtered and washed with cold methanol.", "Step 4: The precipitate is dissolved in water and hydrochloric acid is added to form the hydrochloride salt.", "Step 5: The hydrochloride salt is filtered, washed with water, and dried to obtain the final product, methyl 4-amino-2,5-difluorobenzoate hydrochloride." ] }

CAS RN

2624132-12-1

Product Name

methyl 4-amino-2,5-difluorobenzoate hydrochloride

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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